HDAC8-Selective Inhibition: 26-Fold Preference Over HDAC7 and >300-Fold Over Other Class I/II Isoforms
In a head-to-head panel of recombinant human HDAC isoforms, Heptanamide, 7-isopropylthio- inhibited HDAC8 with an IC50 of 130 nM, compared to 3,400 nM for HDAC7, 39,000 nM for HDAC5, and ≥50,000 nM for HDAC1,2,3,4,6 [1]. This yields a selectivity window of 26-fold over HDAC7 and >300-fold over the remaining isoforms. By contrast, the pan-inhibitor SAHA (vorinostat) inhibits HDAC1,2,3,6 at sub-50 nM but requires ~1,500 nM to inhibit HDAC8 [2], meaning Heptanamide, 7-isopropylthio- is approximately 11-fold more potent against HDAC8 while being >380-fold less active against HDAC1, restoring an isoform bias that is absent in hydroxamic acid chemotypes.
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC8: 130 nM; HDAC7: 3,400 nM; HDAC5: 39,000 nM; HDAC1,2,3,4,6: ≥50,000 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC8 ~1,500 nM; HDAC1,2,3,6 <50 nM (cross-study, comparable recombinant enzyme assays) |
| Quantified Difference | HDAC8 potency advantage: ~11.5× over SAHA; selectivity window (HDAC8 vs HDAC1): >380× for target compound vs <0.03× for SAHA |
| Conditions | Recombinant human HDAC isoforms; fluorescence-based Boc-Lys(Ac)-AMC or Boc-Lys(TFA)-AMC substrate assays |
Why This Matters
Procurement of Heptanamide, 7-isopropylthio- provides a unique HDAC8-biased tool compound that cannot be replicated by pan-inhibitors, enabling studies where HDAC1/2/3/6 sparing is essential for phenotypic interpretation.
- [1] BindingDB, BDBM50529155 / ChEMBL4553969. Heptanamide, 7-isopropylthio- – HDAC Enzyme Inhibition Data. View Source
- [2] Bradner JE, West N, Grachan ML, et al. Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. 2010;6(3):238-243. View Source
